3-(2-Methoxybenzyl)azetidin-3-ol 3-(2-Methoxybenzyl)azetidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18222314
InChI: InChI=1S/C11H15NO2/c1-14-10-5-3-2-4-9(10)6-11(13)7-12-8-11/h2-5,12-13H,6-8H2,1H3
SMILES:
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

3-(2-Methoxybenzyl)azetidin-3-ol

CAS No.:

Cat. No.: VC18222314

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Methoxybenzyl)azetidin-3-ol -

Specification

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name 3-[(2-methoxyphenyl)methyl]azetidin-3-ol
Standard InChI InChI=1S/C11H15NO2/c1-14-10-5-3-2-4-9(10)6-11(13)7-12-8-11/h2-5,12-13H,6-8H2,1H3
Standard InChI Key FCCKHSSYWWTKKU-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1CC2(CNC2)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-(2-methoxybenzyl)azetidin-3-ol is C₁₁H₁₅NO₂, with a molecular weight of 209.24 g/mol. The azetidine ring, a four-membered saturated heterocycle, introduces significant ring strain, enhancing reactivity and influencing conformational stability . The 2-methoxybenzyl substituent contributes to the compound’s lipophilicity, as evidenced by its predicted logP value of 1.82, calculated using the Osiris property explorer .

Structural Features

  • Azetidine Core: The azetidine ring’s puckered conformation reduces steric hindrance, enabling interactions with biological targets such as enzymes and receptors .

  • 2-Methoxybenzyl Group: The methoxy group at the ortho position of the benzyl moiety enhances electron-donating effects, potentially influencing binding affinity in pharmacological contexts .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight209.24 g/mol
logP (Predicted)1.82
Hydrogen Bond Donors2 (hydroxyl, NH)
Hydrogen Bond Acceptors3 (two ether oxygens, NH)

Synthesis and Optimization

The synthesis of 3-(2-methoxybenzyl)azetidin-3-ol follows a three-step protocol adapted from methods used for analogous azetidine derivatives .

Stepwise Synthesis

  • Ring-Opening of Epichlorohydrin:

    • Reagents: 2-Methoxybenzylamine, epichlorohydrin (1.3 equiv), water.

    • Conditions: 0–5°C, 12-hour reaction.

    • Intermediate: N-(2-methoxybenzyl)-3-chloro-2-hydroxypropylamine.

    • Yield: ~88% (based on analogous reactions) .

  • Cyclization:

    • Reagents: Sodium carbonate (1.5 equiv), acetonitrile.

    • Conditions: Reflux, 12 hours.

    • Product: 1-(2-Methoxybenzyl)-3-hydroxyazetidine.

    • Purity: >95% (HPLC) .

  • Hydrogenolysis:

    • Reagents: Palladium on carbon (Pd/C), HCl (4M), methanol.

    • Conditions: Hydrogen atmosphere, 8 hours.

    • Final Product: 3-(2-Methoxybenzyl)azetidin-3-ol hydrochloride.

    • Isolation: Filtration and recrystallization from ethyl acetate .

Table 2: Synthetic Route Comparison

StepKey ParameterValue
1Temperature0–5°C
2SolventAcetonitrile
3CatalystPd/C (5% w/w)

Biological Activity and Mechanisms

Recent studies on structurally related azetidine derivatives suggest potential therapeutic applications for 3-(2-methoxybenzyl)azetidin-3-ol.

Antimicrobial Activity

  • MRSA Inhibition: Analogous compounds with bromine substitutions show MIC values of 4–8 μg/mL against methicillin-resistant Staphylococcus aureus.

Applications in Drug Development

Pharmacokinetic Optimization

  • Lipophilicity: The logP of 1.82 facilitates blood-brain barrier penetration, suggesting utility in CNS-targeted therapies .

  • Metabolic Stability: Azetidine rings resist cytochrome P450 oxidation, prolonging half-life in vivo .

Scaffold for Analog Synthesis

  • Derivatization Sites:

    • Hydroxyl group: Acylation or sulfonation for prodrug strategies.

    • Benzyl methoxy group: Halogenation to modulate electronic effects.

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